alpha-NAPHTHYL PALMITATE
Description
Historical Context and Evolution of its Application as an Enzymatic Substrate
The use of naphthyl-based esters as substrates for detecting hydrolytic enzymes is a well-established technique in histochemistry. The foundational principle was described in methods using related, shorter-chain substrates like alpha-naphthyl acetate (B1210297) to demonstrate non-specific esterase activity. scispace.com These early methods established a procedure where the enzymatic release of alpha-naphthol was coupled with a diazonium salt to produce a brightly colored, insoluble azo dye at the site of enzyme activity. scispace.com
This technique was adapted for longer-chain fatty acid esters like alpha-naphthyl palmitate to specifically target lipases and esterases with a preference for such substrates. Historically, it has been instrumental in localizing acid lipase (B570770) activity in tissues. For instance, studies have used a histochemical diazocoupling technique with this compound dispersed in Triton (B1239919) X-100 to investigate acid lipase in primate tissues. nih.gov This application proved vital in identifying cells active in neutral lipid metabolism, such as macrophages in the reticuloendothelial system and lipid-storing cells in atherosclerotic plaques. nih.govnih.gov
The application of this compound has evolved from purely qualitative histochemical staining to more quantitative and specific biochemical assays. Researchers have employed it in colorimetric methods to measure extracellular esterase activity from microorganisms like Candida albicans. nih.gov Furthermore, its use has been extended to zymography, where after separating proteins by polyacrylamide gel electrophoresis, the gel is incubated with the substrate to visualize the exact location of active lipolytic enzymes. researchgate.netdigitaloceanspaces.comnih.gov This allows for the characterization of enzyme subunits and their specific activities. digitaloceanspaces.com
Rationale for Utilizing this compound as a Model Substrate in Enzymological Studies
The widespread use of this compound as a model substrate stems from several key properties that make it an effective tool for studying esterases and lipases.
Specificity : It serves as a substrate for enzymes that hydrolyze long-chain fatty acid esters, making it particularly useful for distinguishing certain lipases and esterases from those that act only on short-chain esters. scbt.comnih.gov Research has provided evidence for its selective hydrolysis by acid lipases, especially when used under specific assay conditions. nih.gov This has been valuable in studies of lipid storage diseases and atherogenesis, where acid lipase activity is a key marker. nih.govnih.gov
Detection Mechanism : The primary advantage of this compound is the straightforward detection of its hydrolysis product, alpha-naphthol. There are two main detection methods:
Spectrophotometry : The released alpha-naphthol has a yellow color and can be quantified by measuring its absorbance, typically around 405 nm. researchgate.netresearchgate.net This allows for a quantitative measurement of enzyme kinetics in solution-based assays.
Histochemical Staining (Azo-Coupling) : In the presence of a diazonium salt, such as Fast Blue B salt, the liberated alpha-naphthol immediately forms a highly colored and often insoluble azo dye. digitaloceanspaces.com This reaction product is deposited at the site of enzyme activity, providing excellent localization within tissues (histochemistry) or in gels (zymography). digitaloceanspaces.comnih.gov
Versatility in Application : this compound is adaptable to a variety of experimental formats. It has been successfully used in:
Histochemical analysis of fixed and frozen tissue sections to visualize enzyme distribution. nih.govnih.gov
Biochemical assays of cell homogenates and purified enzyme preparations. nih.govnih.gov
In-gel activity assays (zymograms) to identify and characterize lipolytic enzymes following electrophoretic separation. researchgate.netdigitaloceanspaces.com
The combination of its substrate specificity and the robust, versatile methods for detecting its enzymatic cleavage product makes this compound a valuable and enduring model substrate in enzymology.
Enzymatic Hydrolysis and Substrate Properties of this compound {"server_response": "### 2.1. Biochemical Mechanism of this compound Hydrolysis\n\nThe enzymatic hydrolysis of this compound is a biochemical process where an enzyme, typically a lipase or an esterase, cleaves the ester bond of the this compound molecule. researchgate.netresearchgate.net This reaction yields two products: alpha-naphthol and palmitic acid. researchgate.netresearchgate.net The release of alpha-naphthol is often used as a basis for a colorimetric assay to measure the enzyme's activity. researchgate.netresearchgate.netdigitaloceanspaces.com When alpha-naphthol reacts with a diazonium salt, such as Fast Blue B salt, it forms a colored precipitate, and the intensity of this color can be measured spectrophotometrically to quantify the extent of the hydrolysis reaction. digitaloceanspaces.com\n\nThis hydrolytic process is a key reaction in various biochemical assays and diagnostic tests. It serves as a method to detect and quantify the activity of lipolytic enzymes in different biological samples. The substrate, this compound, is an artificial fatty acid ester that is readily hydrolyzed by these enzymes. nih.govnih.gov The mechanism of hydrolysis by these enzymes typically involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester bond, leading to its cleavage. soton.ac.uk\n\n### 2.2. Characterization of Enzyme Classes Capable of Hydrolyzing this compound\n\nSeveral classes of enzymes are capable of hydrolyzing this compound, primarily lipases and esterases.\n\n#### 2.2.1. Lipases (Triacylglycerol Acylhydrolases)\n\nLipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats (lipids). semanticscholar.org They are ubiquitous in nature and can be found in plants, animals, and microorganisms. researchgate.net Lipases exhibit activity towards this compound, which is often used as a substrate to assay for lipase activity. researchgate.netnih.gov For example, lipases isolated from various sources, including coconut (Cocos nucifera) and ketapang (Terminalia catappa) seeds, have been shown to hydrolyze this compound. researchgate.net In-gel hydrolysis assays have demonstrated that different subunits of coconut lipase can cleave this compound, indicating that these subunits possess lipolytic activity. researchgate.netdigitaloceanspaces.com\n\n#### 2.2.2. Esterases (Carboxylesterases)\n\nEsterases (EC 3.1.1.1) are enzymes that hydrolyze esters into an acid and an alcohol. nih.gov While lipases are a type of esterase, the term "esterase" often refers to enzymes that act on smaller, water-soluble esters. However, many esterases can also hydrolyze larger, water-insoluble esters like this compound. For instance, an extracellular esterase from the fungus Candida albicans has been shown to hydrolyze this compound. nih.gov Similarly, esterases found in olive pollen have demonstrated the ability to hydrolyze this substrate. nih.gov The activity of these enzymes is crucial for various physiological processes. nih.gov\n\n#### 2.2.3. Acid Lipases and Acid Esterases\n\nAcid lipases and acid esterases are enzymes that function optimally in an acidic environment. These enzymes are often found in lysosomes and are involved in the breakdown of lipids within the cell. Acid lipase has been shown to hydrolyze this compound, and this activity is used as a histochemical marker to identify cells containing this enzyme, such as macrophages in atherosclerotic plaques. nih.govnih.gov The hydrolysis of this compound at an acidic pH is a characteristic feature of these enzymes and is used to distinguish them from other lipases and esterases that are more active at neutral or alkaline pH. nih.gov\n\n### 2.3. Modulatory Factors Influencing Enzymatic Activity Towards this compound\n\nThe enzymatic hydrolysis of this compound is influenced by several factors, including pH and temperature.\n\n#### 2.3.1. Optimal pH and Temperature Conditions for this compound Hydrolysis\n\nThe optimal pH and temperature for the hydrolysis of this compound vary depending on the specific enzyme. For example, a lipase from the thermophilic bacterium PLS 80 showed optimal activity at a pH of 9.0 and a temperature of 70°C. nih.gov In contrast, a lipolytic enzyme from Aspergillus oryzae exhibited maximum activity at a pH of 7.0 and a temperature of 40°C. nih.gov An extracellular esterase from Candida albicans was found to have maximum activity at a pH of 5.5. nih.gov The lipase from ketapang seeds has an optimal pH of 7.5 and an optimal temperature of 45°C. researchgate.net An alpha-naphthyl acetate esterase from atta flour showed peak activity at pH 8 and 40°C. tku.edu.tw\n\n\n\n| Enzyme Source | Optimal pH | Optimal Temperature (°C) |\n| :--- | :--- | :--- |\n| PLS 80 Lipase | 9.0 | 70 |\n| Aspergillus oryzae Lipolytic Enzyme | 7.0 | 40 |\n| Candida albicans Extracellular Esterase | 5.5 | Not Specified |\n| Ketapang Seed Lipase | 7.5 | 45 |\n| Atta Flour Esterase | 8.0 | 40 |\n\nTable 1. Optimal pH and Temperature for the Hydrolysis of this compound by Various Enzymes.\n\n--- \n\nCompound Names Mentioned in this Article: \n\n| Compound Name |\n| :--- |\n| alpha-Naphthol |\n| alpha-Naphthyl Acetate |\n| this compound |\n| Palmitic Acid |", "references": "### References\n researchgate.net L. R. T. Savalas, T. Savalas, S. Sirodjudin, and B. N. S. Ningsih, "Biochemical Properties of Coconut (Cocos nucifera L.) Lipase," Philippine Journal of Science, vol. 150, no. 5, pp. 913-922, Oct. 2021. researchgate.net\n researchgate.net L. R. T. Savalas, T. Savalas, S. Sirodjudin, and B. N. S. Ningsih, "Biochemical Properties of Coconut (Cocos nucifera L.) Lipase," ResearchGate, Aug. 2021. researchgate.net\n nih.gov S. H. Gianturco and W. A. Bradley, "Role of acid lipase in cholesteryl ester accumulation during atherogenesis. Correlation of enzyme activity with acid lipase-containing macrophages in rabbit and human lesions," Arteriosclerosis, Thrombosis, and Vascular Biology, vol. 8, no. 2, pp. 212-220, Mar. 1988. nih.gov\n nih.gov H. J. P. van den Berg, J. M. Tager, and W. C. Hülsmann, "Acid lipase: a histochemical and biochemical study using triton X100-naphtyl palmitate micelles," Histochemistry, vol. 53, no. 3, pp. 237-247, Sep. 1977. nih.gov\n nih.gov T. Kaneko, T. Chibana, and T. Makimura, "Induction of an extracellular esterase from Candida albicans and some of its properties," Journal of Medical and Veterinary Mycology, vol. 35, no. 3, pp. 203-208, 1997. nih.gov\n digitaloceanspaces.com L. R. T. Savalas, T. Savalas, S. Sirodjudin, and B. N. S. Ningsih, "Biochemical Properties of Coconut (Cocos nucifera L.) Lipase," DigitalOcean, Oct. 2021. digitaloceanspaces.com\n tku.edu.tw N. A. A. M. Nordin, N. F. A. Rahman, N. A. A. M. Salim, and M. I. A. Wahab, "Purification, characterization and kinetic study of alpha naphthyl acetate esterase from atta flour," Journal of Applied Science and Engineering, vol. 24, no. 4, pp. 543-549, 2021. tku.edu.tw\n nih.gov A. Zienkiewicz, K. Zienkiewicz, and J. A. Jiménez-López, "Profiling and functional classification of esterases in olive (Olea europaea) pollen during germination," Annals of Botany, vol. 110, no. 4, pp. 829-840, Sep. 2012. nih.gov\n soton.ac.uk D. J. L. Jones, "The hydrolysis and safety assessment of food flavouring esters," University of Southampton, 1995. soton.ac.uk\n nih.gov N. F. A. Rahman, N. A. A. M. Salim, and M. I. A. Wahab, "Novel thermostable lipase produced by a thermo-halophilic bacterium that catalyses hydrolytic and transesterification reactions," Biocatalysis and Biotransformation, vol. 38, no. 5, pp. 343-352, 2020. nih.gov\n semanticscholar.org M. Pohanka, "Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review," Molecules, vol. 24, no. 4, p. 616, Feb. 2019. semanticscholar.org\n nih.gov T. Koseki, H. Watanabe, and T. Shiono, "Biochemical Characterization of a Lipolytic Enzyme From Aspergillus oryzae That Hydrolyzes Triacylglycerol and Sterol Esters," Applied Biochemistry and Biotechnology, vol. 192, no. 3, pp. 910-922, Nov. 2020. nih.gov"}
Structure
2D Structure
Properties
IUPAC Name |
naphthalen-1-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(27)28-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVKXNIMLQHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935852 | |
| Record name | Naphthalen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6699-37-2, 15806-43-6 | |
| Record name | Naphthyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Hydrolysis and Substrate Properties of Alpha Naphthyl Palmitate
Modulatory Factors Influencing Enzymatic Activity Towards alpha-NAPHTHYL PALMITATE
Effects of Metal Ions and Cofactors on Enzyme Kinetics
The activity of enzymes that hydrolyze this compound can be significantly modulated by the presence of metal ions and other cofactors. These molecules can act as activators, inhibitors, or stabilizers of the enzyme, thereby influencing the rate of substrate hydrolysis.
Research on ketapang lipase (B570770) has shown that Ca²⁺ ions increase its activity in hydrolyzing this compound. researchgate.net Conversely, other metal ions such as Na⁺, K⁺, Mg²⁺, Zn²⁺, Fe²⁺, and Cu²⁺ have been found to inhibit the activity of this particular lipase. researchgate.net Similarly, studies on coconut lipase have demonstrated that calcium ions act as activators. digitaloceanspaces.com However, for coconut lipase, magnesium, nickel, sodium, and potassium ions were found to reduce its activity. digitaloceanspaces.com
In the case of a lipase from Pseudomonas aeruginosa SRT 9, Ca²⁺ also acted as an activator, enhancing the enzyme's relative activity. nih.gov However, this same enzyme was strongly inhibited by other metal ions like Hg²⁺, Zn²⁺, Cu²⁺, Ag²⁺, and Fe²⁺. nih.gov For a thermostable carboxylesterase from Geobacillus kaustophilus, the presence of Ca²⁺ at a concentration of 10 mM did not significantly affect its activity. science.gov
The specific effect of a metal ion can vary depending on the enzyme source and its concentration. For instance, a study on a lipase from Rhodococcus strain UCC 0009 showed that while Ca²⁺, K⁺, and Mg²⁺ slightly enhanced lipase production, Ba²⁺ and Co²⁺ significantly hampered it. e3s-conferences.org
These findings highlight the importance of considering the ionic environment when designing and interpreting assays using this compound, as the presence of specific metal ions can dramatically alter the observed enzymatic activity.
Table 1: Effects of Metal Ions on the Activity of Various Lipases/Esterases
| Enzyme Source | Metal Ion | Effect on Activity |
| Ketapang Lipase | Ca²⁺ | Increase |
| Na⁺, K⁺, Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺ | Inhibition | |
| Coconut Lipase | Ca²⁺ | Activation |
| Mg²⁺, Ni²⁺, Na⁺, K⁺ | Reduction | |
| Pseudomonas aeruginosa SRT 9 Lipase | Ca²⁺ | Enhancement |
| Hg²⁺, Zn²⁺, Cu²⁺, Ag²⁺, Fe²⁺ | Strong Inhibition | |
| Geobacillus kaustophilus Carboxylesterase | Ca²⁺ (10 mM) | No significant effect |
| Rhodococcus strain UCC 0009 Lipase | Ca²⁺, K⁺, Mg²⁺ | Slight enhancement |
| Ba²⁺, Co²⁺ | Hampered production |
Role of Detergent Micelle Systems in Facilitating this compound Assays
Due to the hydrophobic nature of this compound, its use in aqueous assay systems necessitates the use of detergents. These detergents form micelles that encapsulate the substrate, making it accessible to water-soluble enzymes. The non-ionic detergent Triton (B1239919) X-100 is commonly used for this purpose. nih.govmendeley.com The formation of Triton X-100-alpha-naphthyl palmitate micelles creates a stable and dispersed substrate environment, which is crucial for obtaining reproducible and accurate measurements of enzyme activity. nih.govmendeley.com
The presence of detergents can also influence the enzyme itself. For instance, in-gel hydrolysis assays often involve a washing step with a buffer containing Triton X-100 to remove SDS (sodium dodecyl sulfate) and renature the enzyme, allowing it to act on the substrate. digitaloceanspaces.com Furthermore, the addition of Triton X-100 to an assay can modify the substrate selectivity of an immobilized lipase, as seen with the QLM lipase, where its activity against certain naphthyl esters was improved in the presence of the detergent. nih.gov
Other non-ionic surfactants like Tween 80 and Tween 20 have also been shown to induce lipase activity. nih.gov However, ionic detergents such as SDS typically lead to a significant loss of enzymatic activity. nih.gov The choice and concentration of the detergent are therefore critical parameters in the design of enzymatic assays involving this compound.
Induction of Enzyme Activity by Specific Environmental and Nutritional Factors
The production of lipases and esterases capable of hydrolyzing this compound is often inducible, meaning their synthesis is triggered by the presence of specific molecules in the growth medium. Lipidic carbon sources are particularly effective inducers. redalyc.orgnih.govscispace.com
Oils such as olive oil, coconut oil, and various other vegetable oils have been shown to induce lipase production in a variety of microorganisms. redalyc.orgnih.govnih.gov The fatty acid composition of these oils can play a role in the level of induction. For example, oleic acid, a major component of olive oil, is a potent inducer of lipase production in several microorganisms. redalyc.org
Beyond complex oils, individual fatty acids and their esters can also serve as inducers. nih.govscispace.com The regulation of lipase gene expression by fatty acids has been observed in various cell types, indicating a conserved mechanism for sensing and responding to lipid availability. nih.govcambridge.orgcambridge.org
In some cases, the presence of surfactants like Tween 80 in the culture medium not only facilitates substrate availability but also acts as the primary inducer for the expression of certain esterases. nih.gov The level of induction can be dependent on the concentration of the inducer in the medium. nih.gov This inducibility allows microorganisms to adapt their metabolic machinery to the available nutrient sources, and this principle can be harnessed to enhance the production of specific enzymes for biotechnological applications.
Comparative Analysis of Substrate Specificity for this compound
The utility of this compound as a substrate is best understood in the context of other available substrates. By comparing its hydrolysis to that of other naphthyl esters and fatty acid esters, a clearer picture of an enzyme's substrate preference can be obtained.
Differentiation from Other Naphthyl Esters (e.g., alpha-Naphthyl Acetate)
Alpha-naphthyl acetate (B1210297), with its short acetyl chain, is a substrate for a broad range of esterases and is often used in general esterase activity assays. In contrast, this compound, with its long C16 palmitoyl (B13399708) chain, is more specific for true lipases, which are defined by their ability to hydrolyze long-chain fatty acid esters at an oil-water interface. nih.gov
For example, a study on a novel lipolytic enzyme from Aspergillus oryzae showed that while the enzyme could hydrolyze a range of alpha-naphthyl esters, it exhibited the highest activity towards alpha-naphthyl butyrate (B1204436) (C4). nih.gov This indicates a preference for shorter to medium-chain fatty acids in this particular enzyme. Another study on a cold-active hormone-sensitive lipase (HaHSL) found the highest activity with 1-naphthyl acetate, followed by 2-naphthyl acetate, demonstrating a clear preference for the shorter acyl chain. mdpi.com
The differential hydrolysis of alpha-naphthyl acetate and this compound can thus be used to distinguish between general esterases and true lipases. An enzyme that readily hydrolyzes alpha-naphthyl acetate but shows little to no activity towards this compound is likely an esterase, whereas an enzyme active on this compound is considered a lipase.
Comparison with Other Fatty Acid Esters (e.g., p-Nitrophenyl Palmitate)
Para-nitrophenyl palmitate (p-NPP) is another widely used chromogenic substrate for lipase assays. The release of p-nitrophenol upon hydrolysis can be conveniently measured spectrophotometrically. Both this compound and p-NPP are used to assess lipase activity against long-chain fatty acid esters.
In many studies, p-NPP is used as the standard substrate for quantifying lipase activity, and the activity on other substrates is often compared to it. For instance, ketapang lipase activity was initially determined using p-nitrophenyl palmitate before its activity on this compound was assessed in-gel. researchgate.net Similarly, the characterization of coconut lipase involved assays with both p-nitrophenyl palmitate and this compound. digitaloceanspaces.com
The choice between this compound and p-nitrophenyl palmitate may depend on the specific experimental setup, such as the pH of the assay or the detection method. For example, the hydrolysis of this compound is often coupled with a diazonium salt to produce a colored product, a method that has been established for clinical assays. nih.gov In contrast, the detection of p-nitrophenol is direct but is pH-dependent.
A comparative study of different lipases on p-nitrophenyl esters of varying chain lengths often reveals a distinct substrate specificity profile for each enzyme. For example, one study found that the Vmax of a lipase from Thermomyces lanuginosus was highest for p-nitrophenyl octanoate (B1194180) and lowest for p-nitrophenyl palmitate, indicating a preference for medium-chain fatty acids. dergipark.org.tr Such detailed kinetic analyses are crucial for understanding the catalytic mechanism and biological function of different lipases.
Methodologies for Enzymatic Activity Profiling Using Alpha Naphthyl Palmitate
Spectrophotometric and Colorimetric Assay Principles Employing alpha-NAPHTHYL PALMITATE
Spectrophotometric and colorimetric assays are foundational techniques for quantifying enzyme activity. These methods rely on the principle that the product of the enzymatic reaction, alpha-naphthol, can be measured directly or after a chemical reaction that produces a colored compound.
Detection and Quantification of Liberated alpha-Naphthol
The core of these assays is the enzymatic cleavage of this compound, which releases alpha-naphthol and palmitic acid. The liberated alpha-naphthol is the key component for quantification. One common approach involves a subsequent coupling reaction with a diazonium salt, such as Fast Blue B salt or Fast Garnet GBC salt. digitaloceanspaces.comahajournals.org This reaction forms a stable, colored diazo dye complex. nih.gov The intensity of the resulting color is directly proportional to the amount of alpha-naphthol released and, consequently, to the enzymatic activity.
In some protocols, the reaction is stopped, often by heat inactivation, before the addition of the diazonium salt. ahajournals.org The diazocoupling is then allowed to proceed for a set period, after which the absorbance of the solution is measured. ahajournals.org This endpoint assay provides a quantitative measure of the total enzyme activity over the incubation time.
Spectrophotometric Measurement Techniques for Reaction Products
The colored diazo dye complex formed from the liberated alpha-naphthol and a diazonium salt can be quantified using a spectrophotometer. The absorbance is typically measured at a specific wavelength where the dye exhibits maximum absorption. For instance, when Fast Garnet GBC salt is used, the resulting diazo dye can be measured at 535 nm. ahajournals.org In other assays utilizing different diazonium salts, the absorbance of the yellow color of liberated alpha-naphthol is measured at 405 nm. digitaloceanspaces.comresearchgate.net
Continuous spectrophotometric assays have also been developed. These methods monitor the formation of the diazo dye complex in real-time at a wavelength such as 510 nm, allowing for the continuous recording of esterase activity. nih.gov This approach offers the advantage of directly observing the reaction kinetics without the need for a separate color extraction step. nih.gov
Electrophoretic and Zymographic Approaches for Enzyme Characterization
Electrophoretic techniques, particularly when combined with activity staining (zymography), are powerful tools for separating and characterizing lipolytic enzymes from complex mixtures.
In-Gel Hydrolysis Assays Utilizing this compound
In-gel hydrolysis assays allow for the detection of lipase (B570770) and esterase activity directly within a polyacrylamide gel following electrophoresis. After separating the proteins by size or charge, the gel is incubated in a developing solution containing this compound. digitaloceanspaces.com Active enzymes within the gel hydrolyze the substrate, releasing alpha-naphthol. digitaloceanspaces.com
To visualize the areas of enzymatic activity, a diazonium salt like Fast Blue B or Fast Blue RR is included in the developing solution or added subsequently. digitaloceanspaces.comoup.com This results in the formation of a colored precipitate at the location of the active enzyme bands. digitaloceanspaces.com For example, the hydrolysis of this compound by lipase subunits appears as yellow bands on the gel. digitaloceanspaces.com This technique is particularly useful for identifying active enzyme subunits after sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), provided the enzyme can be renatured after the removal of SDS. digitaloceanspaces.comoup.com
Isoelectric Focusing and Polyacrylamide Gel Electrophoresis for Enzyme Separation and Zymography
Both native polyacrylamide gel electrophoresis (PAGE) and SDS-PAGE are employed for separating lipolytic enzymes prior to zymography with this compound. Native PAGE separates proteins based on their charge-to-mass ratio, preserving their native conformation and activity. In contrast, SDS-PAGE separates proteins primarily by their molecular weight. plos.org For zymography after SDS-PAGE, a renaturation step is often necessary, which typically involves washing the gel with a non-ionic detergent like Triton (B1239919) X-100 to remove the SDS and allow the enzyme to refold. digitaloceanspaces.comoup.com
Zymography using this compound has been successfully applied to characterize lipases and esterases from various sources, including olive pollen and fungi. oup.commdpi.com This technique can reveal multiple isoforms of an enzyme with different molecular weights or isoelectric points, all capable of hydrolyzing the substrate. oup.com
Preparation and Standardization of this compound Substrate Micelles
Due to the poor water solubility of this compound, it must be prepared as an emulsion or in micelles to be accessible to water-soluble enzymes. A common method for preparing substrate micelles involves the use of a non-ionic surfactant such as Triton X-100. ahajournals.org
For instance, a typical preparation involves dissolving this compound in a buffer containing Triton X-100. ahajournals.org The concentration of both the substrate and the surfactant are critical for optimal assay performance. One documented protocol uses 1.0 mM this compound and 10 mM Triton X-100 in a sodium acetate (B1210297) buffer (pH 4.2) that also contains fatty acid-poor bovine serum albumin. ahajournals.org Bovine serum albumin is often included to help stabilize the emulsion and bind any free fatty acids that might inhibit the enzyme. The mixture is typically agitated or sonicated to ensure the formation of uniform micelles. ahajournals.orgnih.gov
The standardization of the substrate preparation is crucial for reproducible results. This includes using precise concentrations of all components and consistent preparation methods. The stability of the substrate solution is also a factor; for example, a solution of the substrate in an alcohol can be stable for several months at room temperature. google.com
Research Applications of Alpha Naphthyl Palmitate in Diverse Biological Systems
Investigation of Lipase (B570770) and Esterase Activity in Microbial Species
Microorganisms are a rich source of industrial and research enzymes, including lipases and esterases. Alpha-Naphthyl palmitate is a valuable tool for screening and characterizing these enzymes due to its specificity and the ease of detecting its hydrolysis product.
In mycological research, this compound has been employed to study enzymes that may play a role in fungal pathogenesis and survival. A notable example is the investigation of an extracellular esterase from the opportunistic pathogen Candida albicans.
Researchers found that this esterase was induced when C. albicans was grown in a medium where Tween 80 was the sole carbon source. nih.gov The activity of this enzyme was quantified using a colorimetric method with this compound as the substrate. nih.gov The study revealed several key properties of the enzyme, demonstrating its distinct biochemical profile. Further analysis using thin-layer chromatography showed that the enzyme hydrolyzes monoesters but not triolein, indicating it is an esterase rather than a true lipase. nih.gov Comparative studies also showed that C. albicans, along with C. tropicalis and C. parapsilosis, tended to exhibit higher esterase activities than other Candida species. nih.gov
Table 1: Biochemical Properties of Candida albicans Extracellular Esterase
| Property | Finding | Source |
|---|---|---|
| Optimal pH | 5.5 | nih.gov |
| Thermal Stability | Heat labile | nih.gov |
| Substrate Specificity | Monoester hydrolase (does not hydrolyze triolein) | nih.gov |
| Activator | Stimulated by sodium taurocholate | nih.gov |
| Inducer | Tween 80 as the sole carbon source | nih.gov |
In bacteriology, lipases are studied for their vast industrial applications, from biofuel production to pharmaceuticals. While some studies on bacterial lipases utilize the closely related substrate p-nitrophenyl palmitate, the principle of using a chromogenic palmitate ester to measure activity is central. nih.govcore.ac.uk Research on the thermophilic bacterium Bacillus coagulans provides insight into the characterization and practical application of these enzymes.
A lipase isolated from Bacillus coagulans BTS-3 was purified and immobilized on a silica (B1680970) support, a technique used to enhance enzyme stability and reusability for industrial processes. nih.gov The immobilized enzyme demonstrated significant thermostability and retained nearly 80% of its activity after eight cycles of use. nih.gov Such studies are crucial for developing robust biocatalysts for industrial applications like the synthesis of esters. nih.gov
Table 2: Characteristics of Free and Immobilized Lipase from Bacillus coagulans BTS-3
| Characteristic | Value/Observation | Source |
|---|---|---|
| Molecular Weight | 31 kDa | nih.gov |
| Optimal pH | 8.5 | nih.gov |
| Optimal Temperature | 55°C | nih.gov |
| Immobilization Support | Silica | nih.gov |
| Binding Efficiency | 60% | nih.gov |
| Enhanced Stability | Showed marked thermostability at 55-70°C | nih.gov |
| Solvent Effect | Catalytic activity enhanced in n-hexane and ethanol (B145695) | nih.gov |
Enzymatic Characterization in Plant-Derived Extracts
Plant seeds are a significant, though less studied, source of lipases. researchgate.net These enzymes play critical roles in the mobilization of lipid reserves during germination. This compound is instrumental in characterizing the complex properties of these plant-derived lipases.
Studies on lipase isolated from germinating coconut seeds have utilized this compound to elucidate the enzyme's structure and function. researchgate.net Electrophoresis under native conditions suggested coconut lipase is a single large protein, but under denaturing conditions, it was revealed to be a complex enzyme composed of multiple subunits. researchgate.net
An in-gel hydrolysis assay was performed to determine if these subunits were active. researchgate.net In this assay, the active enzyme within the gel cleaves the this compound substrate, releasing naphthol, which produces a detectable color. researchgate.netdigitaloceanspaces.com This experiment confirmed that all identified subunits of the coconut lipase are catalytically active, although they may possess different catalytic rates against the palmitate derivative. researchgate.net
Table 3: Active Subunits of Coconut (Cocos nucifera L.) Lipase Identified Using this compound Assay
| Subunit Molecular Weight | Activity Confirmed | Source |
|---|---|---|
| 54 kDa | Yes | researchgate.net |
| 32 kDa | Yes | researchgate.net |
| 21 kDa | Yes | researchgate.net |
Similar research has been conducted on the lipase from germinating seeds of the Ketapang tree (Terminalia catappa Linn). researchgate.netresearchgate.net The biochemical characterization of this enzyme involved determining its optimal operating conditions and its response to various metal ions. researchgate.net
An in-gel assay using this compound as the substrate was crucial in identifying the specific protein subunits that exhibit lipolytic activity. researchgate.netresearchgate.net This analysis revealed that, like coconut lipase, Ketapang lipase is composed of several active protein subunits. researchgate.net Interestingly, despite the seed oil being composed mainly of long-chain fatty acids, the enzyme showed the highest specificity against short-chain fatty acid substrates, suggesting it may also be classified as an esterase. researchgate.netresearchgate.net
Table 4: Effect of Metal Ions on Ketapang (Terminalia catappa Linn) Lipase Activity
| Metal Ion | Effect on Activity | Source |
|---|---|---|
| Ca²⁺ | Increases activity | researchgate.netresearchgate.net |
| Na⁺ | Inhibits activity | researchgate.netresearchgate.net |
| K⁺ | Inhibits activity | researchgate.netresearchgate.net |
| Mg²⁺ | Inhibits activity | researchgate.netresearchgate.net |
| Zn²⁺ | Inhibits activity | researchgate.netresearchgate.net |
| Fe²⁺ | Inhibits activity | researchgate.netresearchgate.net |
Mammalian Enzyme Research Using this compound
In mammalian systems, esterases and lipases present in the circulatory system are critical for processing drugs, prodrugs, and lipids. nih.gov Chromogenic substrates similar to this compound, such as 4-nitrophenyl palmitate, are used to investigate the activity of these enzymes against substrates with varying degrees of lipophilicity. nih.gov
A study investigating various hydrolases, including carbonic anhydrase, phospholipases, and lipoprotein lipase, used 4-nitrophenyl palmitate as a highly lipophilic substrate. nih.gov The results showed that the enzymatic activity was highly dependent on the lipophilicity of the substrate. The activity of classical esterases tended to decrease as substrate lipophilicity increased, whereas the activity of lipases generally increased, which is consistent with the interfacial activation model characteristic of lipases. nih.gov This research demonstrates the utility of palmitate-based chromogenic esters in differentiating the functional properties of various mammalian enzymes and understanding how they process different types of molecules in the body. nih.gov
Analysis of Retinal Pigment Epithelial (RPE) Acid Lipase Activity
The retinal pigment epithelium (RPE) is a critical layer of cells in the eye responsible for the health and function of photoreceptor cells. The RPE is involved in the phagocytosis of photoreceptor outer segments, a process that generates a significant lipid load that must be efficiently metabolized. A key enzyme in this process is acid lipase, a type of esterase found in lysosomes.
Research has demonstrated the substantial activity of acid lipase in RPE cells, comparable to that of mononuclear phagocytes. nih.govnih.gov The analysis of this enzyme's activity is crucial for understanding the mechanisms of lipid metabolism in the RPE and its potential role in age-related macular degeneration (ARMD). While specific studies focusing solely on this compound as the substrate for RPE acid lipase are not prevalent in the provided search results, the principle of using chromogenic substrates like alpha-naphthyl esters is a standard biochemical technique for such analyses.
In a typical assay, this compound would be introduced to RPE cell cultures or homogenates. The acid lipase within the RPE lysosomes would hydrolyze the ester bond in this compound, releasing alpha-naphthol. This product can then be coupled with a diazonium salt to produce a colored azo dye, the intensity of which can be measured spectrophotometrically to quantify the enzyme activity. This method allows researchers to investigate how factors like diet and oxidative stress may influence RPE acid lipase activity and contribute to the pathogenesis of diseases like ARMD. For instance, studies have shown that dietary omega-3 fatty acids can enhance RPE lysosomal acid lipase activity, potentially aiding in the prevention of ARMD. nih.govnih.gov
| Parameter | Finding | Implication |
| RPE Acid Lipase Activity | Substantial and comparable to mononuclear phagocytes. nih.govnih.gov | Highlights the significant role of the RPE in lipid metabolism. |
| Effect of Phagocytic Challenge | Acid lipase activity increases significantly. nih.govnih.gov | Demonstrates the enzyme's role in processing lipids from photoreceptor outer segments. |
| Influence of Dietary Factors | Diets rich in fish oil-derived omega-3 fatty acids enhance acid lipase activity. nih.govnih.gov | Suggests a potential therapeutic avenue for reducing lipofuscin accumulation and the risk of ARMD. |
Profiling of Esterases in Human Leukocytes and Platelets
Human leukocytes (white blood cells) and platelets are essential components of the immune and circulatory systems, respectively. These cells contain a variety of esterases that can be profiled using substrates like alpha-naphthyl esters. While the available research prominently features alpha-naphthyl acetate (B1210297), the principles and findings are highly relevant to the application of this compound for profiling esterases with different substrate specificities.
Studies have utilized techniques like isoelectric focusing and polyacrylamide gel electrophoresis to separate and characterize extractable alpha-naphthyl acetate esterases from different blood cell types. nih.gov This research has revealed unique patterns of esterase activity in monocytes, lymphocytes, granulocytes, and platelets. nih.gov
For example, monocytes contain specific alpha-naphthyl acetate esterases that can be inhibited by certain compounds, distinguishing them from esterases in other leukocytes. nih.gov Similarly, platelets exhibit a distinct group of alpha-naphthyl acetate esterases with a range of isoelectric points and molecular weights. nih.gov The use of this compound in similar profiling studies could provide further insights into the lipolytic enzymes present in these cells, which may have roles in inflammation, lipid signaling, and other cellular processes.
| Cell Type | Key Esterase Characteristics (based on alpha-naphthyl acetate hydrolysis) |
| Monocytes | Possess five specific esterases inhibited by bis(4-nitrophenyl)-phosphate and sodium fluoride. nih.gov |
| Platelets | Characterized by a group of esterases with isoelectric points between 6.5 and 8.0. nih.gov |
| General Leukocytes and Platelets | Contain a unique pattern of esterases, most of which are inhibited by diisopropyl fluorophosphate. nih.gov |
Enzyme Activity Determination in Organ Homogenates (e.g., Liver, Spleen)
The determination of esterase activity in organ homogenates provides valuable information about the metabolic state and physiological function of tissues. The liver and spleen are metabolically active organs with significant roles in detoxification, lipid metabolism, and immune responses. This compound can be used as a substrate to measure the activity of various lipases and esterases in homogenates of these organs.
For instance, studies on the spleen have used alpha-naphthyl acetate to localize T lymphocytes and macrophages, which show positive esterase activity. researchgate.net This histochemical approach can be adapted using this compound to specifically investigate the distribution and activity of lipases within the spleen's microanatomy. In such an assay, the release of alpha-naphthol from the hydrolysis of this compound by cellular esterases would result in a colored precipitate at the site of enzyme activity, allowing for microscopic visualization.
| Organ | Application of Alpha-Naphthyl Ester Substrates | Information Gained |
| Spleen | Histochemical localization of esterase-positive cells (e.g., T lymphocytes, macrophages). researchgate.net | Understanding of immune cell distribution and activation. |
| Liver | Quantitative measurement of lipase and esterase activity in tissue homogenates. | Assessment of metabolic function and the impact of pathological conditions or xenobiotics. |
Application in Insecticide Resistance Studies Related to Esterase Overexpression
A significant mechanism of insecticide resistance in many insect species is the overexpression of detoxification enzymes, including esterases. These enzymes can metabolize and detoxify insecticides, rendering them ineffective. Alpha-naphthyl esters, including this compound, are valuable tools for detecting and quantifying this overexpression.
In the context of insecticide resistance, elevated esterase activity is often correlated with resistance to organophosphate and pyrethroid insecticides. fiocruz.br Researchers can use this compound in biochemical assays to compare the total esterase activity in insecticide-resistant and susceptible insect strains. A higher rate of hydrolysis of this compound in the resistant strain would indicate an overexpression of esterases.
For example, in the oriental fruit fly, Bactrocera dorsalis, resistance to the insecticide malathion (B1675926) has been linked to the overexpression of two specific α-esterase genes. nih.gov Studies have shown a significant up-regulation of these genes and a corresponding increase in esterase activity in the resistant strain. nih.gov While this particular study may have used other substrates for the initial detection, this compound could be employed in broader screening assays to identify resistance in field populations of this and other insect pests.
| Insect Species | Insecticide Class | Role of Esterases in Resistance |
| Bactrocera dorsalis (Oriental fruit fly) | Organophosphates (e.g., malathion) | Overexpression of specific α-esterase genes confers resistance. nih.gov |
| General Arthropod Pests | Organophosphates, Pyrethroids | Increased expression or activity of esterases leads to metabolic detoxification of the insecticide. fiocruz.br |
Advanced Research Directions and Future Perspectives for Alpha Naphthyl Palmitate
Quantitative Structure-Activity Relationship (QSAR) Investigations for Naphthyl Esters
Quantitative Structure-Activity Relationship (QSAR) models are computational or mathematical models that aim to describe the relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.govlibretexts.org These models are instrumental in predicting the activity of new, untested chemicals, thereby accelerating drug discovery and toxicological screening. nih.gov
In the context of naphthyl esters, QSAR studies can elucidate the structural features that govern their interaction with enzymes like esterases and lipases. By analyzing a dataset of naphthyl esters with varying acyl chain lengths and substitutions on the naphthyl ring, researchers can develop models that predict the rate of hydrolysis or the inhibition potential of these compounds. For instance, a three-dimensional QSAR (3D-QSAR) study on competitive inhibitors of acetylcholinesterase highlighted the importance of steric and hydrophobic groups on the naphthyl moiety for improved bioactivity. koreascience.kr Such insights are crucial for designing novel naphthyl esters with tailored enzymatic reactivity.
The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.orglibretexts.org
Key descriptors often used in QSAR modeling for esters include:
LogP (octanol-water partition coefficient): A measure of lipophilicity, which is critical for substrates of lipases that act at lipid-water interfaces. nih.gov
Steric parameters (e.g., Taft's Es): Describe the bulkiness of substituent groups, which can affect access to the enzyme's active site.
Electronic parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents, influencing the reactivity of the ester bond.
A hypothetical QSAR study on a series of alpha-naphthyl esters could yield a model that predicts their rate of hydrolysis by a specific lipase (B570770), providing a quantitative basis for designing more sensitive substrates for enzyme assays.
| QSAR Descriptor | Relevance to Naphthyl Ester Activity | Potential Impact on alpha-Naphthyl Palmitate Research |
|---|---|---|
| Hydrophobicity (LogP) | Crucial for binding to the active site of lipases, which often have hydrophobic domains. The long palmitate chain of this compound contributes significantly to its high lipophilicity. | Predicting the suitability of novel naphthyl esters as substrates for different lipases based on their lipophilicity. |
| Steric Hindrance | The size and shape of the naphthyl group and the acyl chain can influence how the molecule fits into the enzyme's active site. | Designing esters with optimal steric properties for enhanced enzymatic turnover or, conversely, for creating specific enzyme inhibitors. |
| Electronic Properties | Substituents on the naphthyl ring can alter the electrophilicity of the carbonyl carbon in the ester bond, affecting the rate of nucleophilic attack by the enzyme. | Fine-tuning the reactivity of the ester for developing substrates with varying sensitivities. |
Development of Novel Analytical Probes and Biosensors Based on Naphthyl Esters
The enzymatic hydrolysis of alpha-naphthyl esters, which releases alpha-naphthol, forms the basis for the development of sophisticated analytical tools. Alpha-naphthol and its derivatives can be highly fluorescent, a property that is exploited in the design of sensitive probes and biosensors for enzyme activity.
Recent advancements have focused on creating "turn-on" fluorescent probes where the naphthyl ester is initially non-fluorescent or emits at a different wavelength. Upon enzymatic cleavage, the released naphthol derivative exhibits strong fluorescence, providing a clear signal against a low background. mdpi.comrsc.org Many of these probes are based on the 1,8-naphthalimide (B145957) fluorophore, which is synthetically versatile and possesses favorable photophysical properties like a large Stokes shift and high photostability. maynoothuniversity.iemaynoothuniversity.ie
The design strategy for such probes often involves mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). researchgate.net For example, a probe can be designed where the ester group quenches the fluorescence of the naphthyl moiety through PET. Enzymatic hydrolysis removes the quencher, restoring fluorescence. Similarly, ESIPT-based probes can exhibit a ratiometric fluorescence shift upon hydrolysis, allowing for more precise quantification of enzyme activity. nih.gov
Biosensors based on naphthyl esters are being developed for a range of applications, from environmental monitoring to clinical diagnostics. nih.govresearchgate.net These sensors can be integrated into various platforms, including portable and point-of-care devices, for rapid and on-site detection of specific enzyme biomarkers. nih.govmdpi.commdpi.com For instance, a biosensor for detecting a lipase associated with a particular disease could be developed by immobilizing a specific naphthyl ester substrate on a transducer surface. nih.gov
| Probe/Biosensor Type | Working Principle | Potential Application |
|---|---|---|
| Fluorescent "Turn-On" Probes | Enzymatic hydrolysis of a non-fluorescent naphthyl ester releases a highly fluorescent naphthol derivative. | High-sensitivity detection of enzyme activity in complex biological samples and for high-throughput screening. mdpi.com |
| Ratiometric Probes | The probe exhibits a shift in its fluorescence emission wavelength upon enzymatic cleavage, allowing for quantification independent of probe concentration. nih.gov | Accurate measurement of enzyme activity in living cells and tissues. |
| Electrochemical Biosensors | The released alpha-naphthol is electrochemically active and can be detected by an electrode, generating an electrical signal proportional to enzyme activity. | Development of low-cost, portable devices for point-of-care diagnostics. nih.gov |
| Fiber-Optic Sensors | Immobilization of the naphthyl ester substrate on the tip of an optical fiber for remote and continuous monitoring of enzyme activity. | In-situ environmental monitoring or real-time tracking of biochemical processes. |
Biotechnological Engineering of Enzymes for Optimized this compound Hydrolysis
While this compound is a substrate for a range of naturally occurring lipases and esterases, there is growing interest in engineering these enzymes to enhance their catalytic properties for specific applications. nih.gov Enzyme engineering techniques, such as directed evolution and rational design, can be employed to create enzyme variants with improved stability, higher catalytic efficiency, and altered substrate specificity. mdpi.com
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with the desired properties. mdpi.com This approach can be used to evolve a lipase that hydrolyzes this compound with a much higher turnover rate, which would be beneficial for developing more sensitive diagnostic assays.
Rational design , on the other hand, involves making specific, targeted changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For example, if the goal is to create a lipase that preferentially hydrolyzes this compound over other esters, one could modify the amino acids lining the substrate-binding pocket to create a better fit for the bulky naphthyl group and the long palmitate chain.
The ultimate goal of these engineering efforts is to produce bespoke biocatalysts tailored for specific tasks. An engineered lipase with exceptionally high activity towards this compound could be a key component of an ultra-sensitive diagnostic kit. Conversely, an enzyme could be engineered to be highly specific for a particular naphthyl ester analogue, enabling the development of multiplexed assays where different enzymes and their corresponding substrates are used to detect multiple analytes simultaneously.
Potential Implications for Diagnostic and Research Tool Development Utilizing Enzyme Activity
The hydrolysis of this compound and other naphthyl esters by specific enzymes can serve as a valuable indicator for certain physiological or pathological states. The development of tools that can accurately and sensitively measure this enzymatic activity has significant implications for both clinical diagnostics and basic research.
In the diagnostic arena, esterase and lipase activities are already used as biomarkers for various conditions. For example, acid alpha-naphthyl acetate (B1210297) esterase (ANAE) activity is a useful marker for T-lymphocytes in benign cutaneous infiltrates. nih.gov By using this compound as a substrate, assays can be designed to detect abnormal levels of specific lipases in bodily fluids, potentially indicating conditions such as pancreatitis or certain types of cancer. The high sensitivity of fluorescent probes based on naphthyl esters could enable the detection of these enzyme biomarkers at very early stages of disease. rsc.orgnih.gov
In research, this compound-based assays are crucial for characterizing the activity of purified enzymes and for screening for new enzyme inhibitors. researchgate.net High-throughput screening (HTS) platforms can utilize the colorimetric or fluorometric signal generated from this compound hydrolysis to rapidly screen thousands of compounds for their ability to modulate lipase or esterase activity. This is particularly valuable in the search for new therapeutic agents.
The development of in-gel activity assays, where proteins are separated by electrophoresis and then incubated with this compound, allows for the direct visualization and characterization of lipolytic enzymes within complex protein mixtures. researchgate.net This technique is invaluable for identifying and studying novel enzymes from various biological sources.
Future developments will likely focus on integrating these enzyme activity assays into microfluidic "lab-on-a-chip" systems. Such systems would allow for the automated, rapid, and multiplexed analysis of minute sample volumes, further enhancing the utility of this compound as a substrate in both diagnostic and research settings.
Q & A
Q. What methodologies are critical for ensuring traceability and reproducibility in this compound research?
- Methodology : Adopt FAIR data principles:
- Metadata : Document synthesis batches, instrument calibration dates, and software versions.
- Error reporting : Quantify sampling errors (e.g., sFE via IHL factors) and analytical precision (RSD%).
- Open protocols : Share step-by-step workflows in repositories like Zenodo or Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
